2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone
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Overview
Description
2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone is a synthetic organic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a dichlorophenyl group and a pyridinylpiperazine moiety, which contribute to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone typically involves the following steps:
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Formation of the Dichlorophenyl Intermediate: : The initial step involves the chlorination of phenyl compounds to introduce chlorine atoms at the 2 and 4 positions. This can be achieved using reagents such as chlorine gas or sulfuryl chloride under controlled conditions.
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Piperazine Derivative Formation: : The next step involves the synthesis of the 4-pyridinylpiperazine derivative. This can be done by reacting pyridine with piperazine in the presence of a suitable catalyst, such as palladium on carbon, under hydrogenation conditions.
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Coupling Reaction: : The final step is the coupling of the dichlorophenyl intermediate with the pyridinylpiperazine derivative. This is typically carried out using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane, under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly scale up the production while maintaining product purity and consistency.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : This compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
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Reduction: : Reduction reactions can target the carbonyl group, converting it to an alcohol. Sodium borohydride or lithium aluminum hydride are typical reducing agents used for this purpose.
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Substitution: : The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the ethanone group.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone has a wide range of applications in scientific research:
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Chemistry: : It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
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Biology: : This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. It serves as a lead compound in drug discovery programs.
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Medicine: : In medicinal chemistry, it is explored for its potential therapeutic effects, particularly in the treatment of neurological disorders due to its interaction with neurotransmitter receptors.
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Industry: : It finds applications in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as neurotransmitter receptors in the brain. The compound can modulate the activity of these receptors, leading to changes in neurotransmitter release and signal transduction pathways. This modulation can result in various pharmacological effects, including anxiolytic, antidepressant, and antipsychotic activities.
Comparison with Similar Compounds
Similar Compounds
2-(2,4-Dichlorophenyl)-1-(4-piperidin-1-yl)ethanone: Similar structure but with a piperidine ring instead of a pyridinylpiperazine.
2-(2,4-Dichlorophenyl)-1-(4-morpholin-4-yl)ethanone: Contains a morpholine ring instead of a pyridinylpiperazine.
2-(2,4-Dichlorophenyl)-1-(4-phenylpiperazin-1-yl)ethanone: Features a phenyl group on the piperazine ring.
Uniqueness
What sets 2-(2,4-Dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone apart is its unique combination of the dichlorophenyl and pyridinylpiperazine moieties. This combination imparts distinct chemical properties and biological activities, making it a valuable compound in various research and industrial applications. Its ability to interact with specific molecular targets in the brain also highlights its potential in the development of new therapeutic agents.
Properties
IUPAC Name |
2-(2,4-dichlorophenyl)-1-(4-pyridin-4-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2N3O/c18-14-2-1-13(16(19)12-14)11-17(23)22-9-7-21(8-10-22)15-3-5-20-6-4-15/h1-6,12H,7-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWTMKFBSCAHYKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=NC=C2)C(=O)CC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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